molecular formula C21H24N2O4 B2896515 3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate CAS No. 1351595-20-4

3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate

Cat. No. B2896515
CAS RN: 1351595-20-4
M. Wt: 368.433
InChI Key: IZBNSJPXAWJMHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate”, benzamide compounds, which this compound is a type of, are often synthesized starting from benzoic acid or its derivatives and amine derivatives .

Scientific Research Applications

Synthesis and Labeling

Research has been conducted on the synthesis and labeling of compounds structurally related to "3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate." For example, the synthesis of carbon-14 and tritium-labeled glyburide, which shares structural motifs with the specified compound, has been explored to understand its metabolic pathways and distribution within biological systems (R. Hsi, 1973).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of compounds similar to "3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate" have been analyzed using various techniques. Studies have focused on understanding the influence of intermolecular interactions on molecular geometry, as seen in the analysis of N-3-hydroxyphenyl-4-methoxybenzamide (Sedat Karabulut et al., 2014).

Antibacterial Applications

The antibacterial properties of 3-Methoxybenzamide derivatives have been investigated, revealing their potential as potent inhibitors of bacterial cell division proteins such as FtsZ. This research highlights the synthesis and characterization of analogues with improved pharmaceutical properties, offering insights into developing new antibacterial agents (D. Haydon et al., 2010).

Prodrug Forms for Enhanced Stability

Studies on phenyl carbamate esters derived from N-substituted 2-aminobenzamides have explored their utility as prodrug forms. These efforts aim to protect phenolic drugs against first-pass metabolism, demonstrating the relevance of chemical stability and release mechanisms in drug development (K. Thomsen & H. Bundgaard, 1993).

Anticholinesterase Inhibitors

The synthesis and characterization of novel cholinesterase inhibitors based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been reported. This research underscores the potential of structurally similar compounds in treating diseases like Alzheimer's by inhibiting enzymes responsible for neurotransmitter degradation (Weiming Luo et al., 2005).

properties

IUPAC Name

[3-[(4-methoxybenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-12-10-15(11-13-18)20(24)22-17-8-5-9-19(14-17)27-21(25)23-16-6-3-2-4-7-16/h2-4,6-7,10-13,17,19H,5,8-9,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBNSJPXAWJMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate

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